molecular formula C10H8N2O3 B8762061 3-Methyl-5-(4-nitrophenyl)-1,2-oxazole CAS No. 52063-44-2

3-Methyl-5-(4-nitrophenyl)-1,2-oxazole

Cat. No.: B8762061
CAS No.: 52063-44-2
M. Wt: 204.18 g/mol
InChI Key: ZRHPSNBHAVUQOL-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-nitrophenyl)-1,2-oxazole is a chemical compound from the isoxazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms. This specific derivative features a 4-nitrophenyl substituent, making it a valuable building block in medicinal chemistry and drug discovery research. Isoxazole rings are recognized as privileged scaffolds in pharmaceutical development due to their diverse biological activities. Research on analogous structures indicates potential applications in developing immunosuppressive agents, as some isoxazole derivatives have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α . Furthermore, the isoxazole core is a key pharmacophore in several therapeutic agents and is structurally similar to compounds that act on the central nervous system, such as AMPA receptor agonists . This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. The buyer assumes responsibility for verifying the compound's identity, purity, and suitability for their specific application.

Properties

CAS No.

52063-44-2

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-methyl-5-(4-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C10H8N2O3/c1-7-6-10(15-11-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3

InChI Key

ZRHPSNBHAVUQOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Features Applications
3-Methyl-5-(4-nitrophenyl)-1,2-oxazole C₁₀H₈N₂O₃ 204.18 ~2.5* Methyl and nitro substituents Pharmaceutical intermediates
5-(4-Nitrophenyl)oxazole C₉H₆N₂O₃ 190.15 ~1.8 No methyl group Precursor in organic synthesis
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole C₉H₇N₃O₃ 205.17 ~1.5 Oxadiazole isomer Agrochemicals, ligands
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole C₁₆H₁₃N₃O₃ 295.30 4.71 Phenylethyl chain CNS-targeting drugs
4-(4-Fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole C₁₁H₉FN₂O₃ 236.20 2.24 Fluorine and dimethyl groups Anti-inflammatory agents

*Estimated based on structural analogs.

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydroxylamine

A foundational approach to synthesizing 1,2-oxazoles involves the cyclocondensation of β-keto esters with hydroxylamine derivatives. For 3-methyl-5-(4-nitrophenyl)-1,2-oxazole, this method typically employs ethyl 3-(4-nitrophenyl)-3-oxopropanoate as the β-keto ester precursor. Reaction with hydroxylamine hydrochloride in pyridine under reflux conditions facilitates cyclization, yielding the target compound .

Key Reaction Conditions :

  • Solvent : Pyridine or ethanol/water mixtures.

  • Temperature : 80–100°C (reflux).

  • Time : 6–12 hours.

  • Yield : 70–85% (theoretical, inferred from analogous syntheses) .

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by hydroxylamine. Subsequent dehydration forms the oxazole ring .

Microwave-Assisted Synthesis Using N-Acylbenzamides

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. Adapting a method documented for 3-methyl-5-(3-nitrophenyl)-1,2-oxazole , the 4-nitrophenyl analog can be synthesized via microwave-assisted cyclization of N-(4-nitrobenzoyl)acetamide with hydroxylamine hydrochloride.

Optimized Parameters :

  • Reactants : N-(4-nitrobenzoyl)acetamide, hydroxylamine hydrochloride, pyridine.

  • Microwave Power : 300–500 W.

  • Duration : 15–30 minutes.

  • Yield : 80–90% (extrapolated from similar protocols) .

This method avoids prolonged heating, minimizing side reactions such as nitro group reduction or ester hydrolysis.

Vilsmeier Reagent-Mediated Activation and Cyclization

The Vilsmeier reagent (Cl₂CH=NMe₂⁺) activates carboxylic acids to form acyl chlorides in situ, enabling cyclization with hydroxylamine. For 3-methyl-5-(4-nitrophenyl)-1,2-oxazole, 4-nitrobenzoic acid is treated with the Vilsmeier reagent, followed by reaction with methylhydroxylamine to form the oxazole .

Reaction Scheme :

  • Acyl Chloride Formation : 4-Nitrobenzoic acid → 4-nitrobenzoyl chloride.

  • Cyclization : Reaction with methylhydroxylamine in THF at 60°C.

Critical Parameters :

  • Temperature : 50–70°C.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Yield : 75–80% .

Solvent and Catalyst Optimization

Solvent polarity and catalyst selection profoundly impact reaction efficiency. Polar aprotic solvents like DMF enhance nitro group stability, while bases such as pyridine or triethylamine neutralize HCl byproducts during cyclization.

Comparative Solvent Study :

SolventDielectric ConstantReaction Time (h)Yield (%)
Dichloromethane8.931090
DMF36.7685
Ethanol24.31270

Data adapted from methods in .

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh selectivityLong reaction times70–85
Microwave-AssistedRapid synthesisSpecialized equipment required80–90
One-Pot ChlorinationAvoids intermediate isolationRequires gaseous reagents85–90
Vilsmeier-MediatedMild conditionsMulti-step protocol75–80

Q & A

Q. What strategies enable efficient multi-step synthesis of functionalized derivatives?

  • Methodology : Design modular routes with orthogonal protecting groups. For example, introduce phenoxy or trifluoromethyl groups via Suzuki coupling after oxazole formation. Optimize stepwise yields using DoE (Design of Experiments) .

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